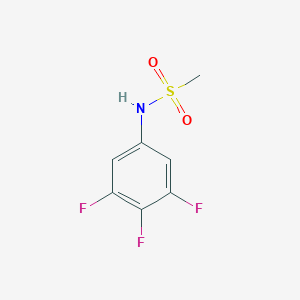
n-(3-Iodophenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Iodophenyl)picolinamide: is an organic compound with the molecular formula C12H9IN2O It is a derivative of picolinamide, where the hydrogen atom at the 3-position of the phenyl ring is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Iodophenyl)picolinamide typically involves the iodination of picolinamide derivatives. One common method is the reaction of 3-iodoaniline with picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: n-(3-Iodophenyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could produce various substituted picolinamides.
Scientific Research Applications
Chemistry: n-(3-Iodophenyl)picolinamide is used as a building block in organic synthesis. Its iodine atom allows for further functionalization through cross-coupling reactions, making it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, derivatives of picolinamide have shown potential as antifungal agents. The iodine substitution may enhance the biological activity of these compounds, making them candidates for drug development .
Industry: The compound’s ability to undergo various chemical transformations makes it useful in the development of new materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of n-(3-Iodophenyl)picolinamide in biological systems involves its interaction with specific molecular targets. For instance, in antifungal applications, it targets the cytochrome bc1 complex, inhibiting its function and leading to the disruption of cellular respiration in fungi . The iodine atom may enhance binding affinity and specificity to the target site, contributing to its effectiveness.
Comparison with Similar Compounds
Picolinamide: The parent compound, lacking the iodine substitution.
n-(4-Iodophenyl)picolinamide: Similar structure but with the iodine atom at the 4-position.
n-(3-Bromophenyl)picolinamide: Bromine substituted analog.
Uniqueness: n-(3-Iodophenyl)picolinamide is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electronegativity can enhance interactions with biological targets and facilitate specific chemical transformations that are not as efficient with other halogen substitutions .
Properties
Molecular Formula |
C12H9IN2O |
|---|---|
Molecular Weight |
324.12 g/mol |
IUPAC Name |
N-(3-iodophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9IN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |
InChI Key |
RJGSQGOQQBPSED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)

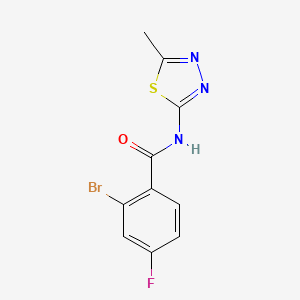

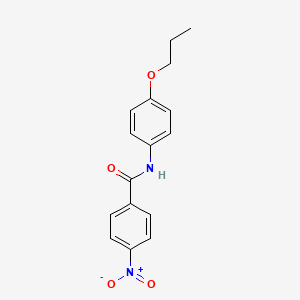

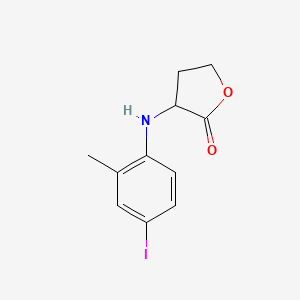




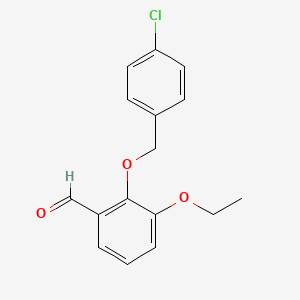
![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)
